molecular formula C15H18N2O2 B2838312 N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-44-8

N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No. B2838312
CAS RN: 2270918-44-8
M. Wt: 258.321
InChI Key: DKQUHAVXTUWVQO-UHFFFAOYSA-N
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Description

“N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an acetyl group, and a prop-2-enamide group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Utilization in Heterocyclic Compound Production

N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is part of the enaminoketones and enaminonitriles class, which are pivotal for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as versatile intermediates in synthetic chemistry, facilitating the enantioselective preparation of highly functionalized compounds. They act as scaffolds for annulation, leading to the production of pyrroles, indolizidines, quinolizidines, and perhydroindoles, common motifs in alkaloid structures. This broad utility underscores their significance in medicinal chemistry and drug development (Negri, Kascheres, & Kascheres, 2004).

Role in Central Nervous System Agents

Compounds based on the pyrrolidin-2-one pharmacophore, closely related to this compound, have shown substantial potential as pharmacological agents for the central nervous system. These agents can facilitate memory processes and attenuate the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies. The exploration of enantiomerically pure derivatives has provided insights into the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, highlighting the importance of stereochemistry in the pharmacological profile of these compounds (Veinberg et al., 2015).

Asymmetric Synthesis via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This methodology offers a path to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical in the structure of many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide underscores its role in enabling asymmetric synthesis and the creation of novel pharmacologically active substances (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name

N-(2-acetyl-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(19)16-14-7-6-12(10-13(14)11(2)18)17-8-4-5-9-17/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQUHAVXTUWVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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